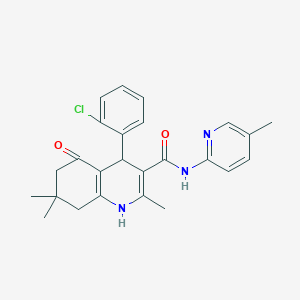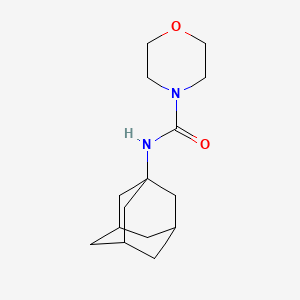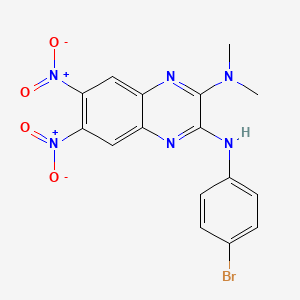
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as GSK-3 inhibitor VIII, is a synthetic chemical compound that has been widely used in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to have a significant impact on various cellular processes.
作用機序
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide acts as a potent inhibitor of glycogen synthase kinase-3 (3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide), an enzyme that plays a critical role in various cellular processes. 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. By inhibiting 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide have been extensively studied. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide. This compound has been extensively used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research. One direction is the development of more potent and selective 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide inhibitors that can be used in the treatment of various diseases. Another direction is the study of the role of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in other cellular processes, including autophagy and protein synthesis. Additionally, the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
合成法
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2-hydroxy-2-phenylethyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
科学的研究の応用
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has been extensively used in scientific research due to its potential therapeutic benefits. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPRBZLQQMYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5310487 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)